molecular formula C22H25N3O4S B3202577 N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide CAS No. 1021210-85-4

N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide

货号 B3202577
CAS 编号: 1021210-85-4
分子量: 427.5 g/mol
InChI 键: FMFPNLFJJSHZQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide is a chemical compound with the molecular formula C22H25N3O4S . It is available from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It’s important to note that the structure is based on the molecular formula C22H25N3O4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .

作用机制

CPI-455 inhibits N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide by binding to the enzyme's active site and blocking its catalytic activity. This compound is highly expressed in cancer cells and plays a key role in promoting cell proliferation and survival. Inhibition of this compound leads to increased acetylation of histone proteins, which in turn leads to changes in gene expression and cell cycle arrest. CPI-455 has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer.
Biochemical and physiological effects:
In addition to its antitumor effects, CPI-455 has been shown to have other biochemical and physiological effects. HDAC inhibitors have been shown to have anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines and chemokines. CPI-455 has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. HDAC inhibitors have been shown to improve cognitive function and reduce neuroinflammation in these models.

实验室实验的优点和局限性

CPI-455 has several advantages as a research tool. It is a highly selective inhibitor of N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide, which allows for the specific targeting of this enzyme without affecting other HDAC isoforms. CPI-455 is also readily available and can be synthesized in large quantities for use in preclinical studies. However, there are some limitations to the use of CPI-455 in lab experiments. HDAC inhibitors have been shown to have off-target effects on other enzymes and proteins, which can complicate the interpretation of results. Additionally, the effects of HDAC inhibition can be cell type and context-dependent, which can make it difficult to extrapolate results to other systems.

未来方向

There are several future directions for the development and application of CPI-455. One area of interest is the combination of CPI-455 with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. HDAC inhibitors have been shown to sensitize cancer cells to these agents and improve their efficacy. Another area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. This could lead to improved efficacy and reduced side effects. Finally, the application of HDAC inhibitors in neurodegenerative diseases is an area of active research, and CPI-455 could have potential therapeutic benefits in these conditions.

科学研究应用

CPI-455 has been extensively studied in preclinical models of cancer, where HDAC inhibitors have shown promise as a therapeutic strategy. In vitro studies have demonstrated that CPI-455 inhibits N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide activity with high selectivity and potency, leading to increased acetylation of histone proteins and altered gene expression. In vivo studies have shown that CPI-455 exhibits antitumor activity in a variety of cancer models, including breast, lung, and colon cancer. CPI-455 has also shown efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors and chemotherapy.

属性

IUPAC Name

N-[4-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-3-21(26)23-17-8-10-19(11-9-17)30(28,29)24-18-7-6-15-12-13-25(20(15)14-18)22(27)16-4-5-16/h6-11,14,16,24H,2-5,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFPNLFJJSHZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
Reactant of Route 2
Reactant of Route 2
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
Reactant of Route 3
Reactant of Route 3
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
Reactant of Route 4
Reactant of Route 4
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
Reactant of Route 5
Reactant of Route 5
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
Reactant of Route 6
Reactant of Route 6
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。